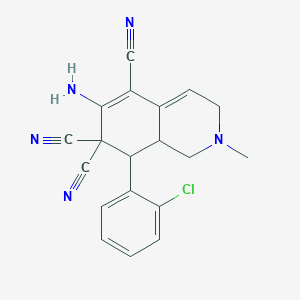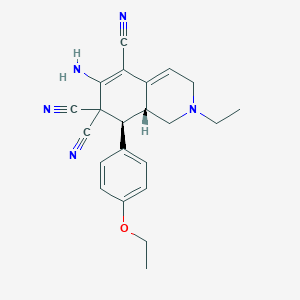
6-AMINO-8-(2-CL-PH)2-ME-2,3,8,8A-TETRAHYDRO-5,7,7(1H)ISOQUINOLINETRICARBONITRILE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-AMINO-8-(2-CL-PH)2-ME-2,3,8,8A-TETRAHYDRO-5,7,7(1H)ISOQUINOLINETRICARBONITRILE is a synthetic organic compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by its complex structure, which includes an amino group, a chlorophenyl group, and multiple nitrile groups. It has garnered interest in the scientific community due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-AMINO-8-(2-CL-PH)2-ME-2,3,8,8A-TETRAHYDRO-5,7,7(1H)ISOQUINOLINETRICARBONITRILE typically involves a multi-component reaction (MCR) strategy. One common method involves the reaction of aromatic aldehydes, N-methyl piperidin-4-one, and malononitrile under solvent-free conditions. This reaction yields various tetrahydroisoquinoline derivatives with high efficiency, with yields ranging from 85% to 97% .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the MCR strategy used in laboratory synthesis. This would include optimizing reaction conditions such as temperature, pressure, and catalyst concentration to ensure high yield and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
6-AMINO-8-(2-CL-PH)2-ME-2,3,8,8A-TETRAHYDRO-5,7,7(1H)ISOQUINOLINETRICARBONITRILE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitrile groups to amines or other functional groups.
Substitution: This reaction can replace specific atoms or groups within the molecule with other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield amine derivatives.
Scientific Research Applications
6-AMINO-8-(2-CL-PH)2-ME-2,3,8,8A-TETRAHYDRO-5,7,7(1H)ISOQUINOLINETRICARBONITRILE has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It is used in the study of enzyme interactions and as a potential lead compound for drug discovery.
Medicine: It has potential therapeutic applications due to its biological activity, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 6-AMINO-8-(2-CL-PH)2-ME-2,3,8,8A-TETRAHYDRO-5,7,7(1H)ISOQUINOLINETRICARBONITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
6-amino-8-aryl-2-methyl-1,2,3,4-tetrahydroisoquinoline-5,7-dicarbonitriles: These compounds share a similar core structure but differ in the substituents on the aryl group.
Benzodiazepines: While structurally different, benzodiazepines share some pharmacological properties with tetrahydroisoquinolines, such as anxiolytic and sedative effects.
Uniqueness
6-AMINO-8-(2-CL-PH)2-ME-2,3,8,8A-TETRAHYDRO-5,7,7(1H)ISOQUINOLINETRICARBONITRILE is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for various chemical modifications, making it a versatile compound for research and development.
Properties
Molecular Formula |
C19H16ClN5 |
|---|---|
Molecular Weight |
349.8 g/mol |
IUPAC Name |
6-amino-8-(2-chlorophenyl)-2-methyl-1,3,8,8a-tetrahydroisoquinoline-5,7,7-tricarbonitrile |
InChI |
InChI=1S/C19H16ClN5/c1-25-7-6-12-14(8-21)18(24)19(10-22,11-23)17(15(12)9-25)13-4-2-3-5-16(13)20/h2-6,15,17H,7,9,24H2,1H3 |
InChI Key |
JXBPZGRQWCDKGJ-UHFFFAOYSA-N |
SMILES |
CN1CC=C2C(C1)C(C(C(=C2C#N)N)(C#N)C#N)C3=CC=CC=C3Cl |
Canonical SMILES |
CN1CC=C2C(C1)C(C(C(=C2C#N)N)(C#N)C#N)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 6-amino-4-(3-bromo-4-methoxyphenyl)-5-cyano-2-{[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate](/img/structure/B343426.png)
![2-(4-bromo-2-fluorophenyl)-1-(2,2-dimethylpropanoyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B343429.png)


![tert-butyl 6-amino-5,7,7-tricyano-8-[4-(trifluoromethyl)phenyl]-3,7,8,8a-tetrahydro-2(1H)-isoquinolinecarboxylate](/img/structure/B343438.png)

![N-(1,3-benzothiazol-2-yl)-2-{[3-cyano-4-(2-methoxyphenyl)-6-(2-thienyl)-2-pyridinyl]sulfanyl}acetamide](/img/structure/B343442.png)
![ethyl 6-amino-2-({[4-(4-chlorophenyl)-3-cyano-6-(2-thienyl)-2-pyridinyl]sulfanyl}methyl)-5-cyano-4-(4-fluorophenyl)-4H-pyran-3-carboxylate](/img/structure/B343446.png)
![7-(TERT-BUTYL)-2-[(3-METHOXYBENZYL)SULFANYL]-4-(2-THIENYL)-5,6,7,8-TETRAHYDRO-3-QUINOLINECARBONITRILE](/img/structure/B343447.png)
![3-(3,4-dimethoxybenzoyl)-2-(4-fluorophenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile](/img/structure/B343457.png)
![ethyl 6-amino-5-cyano-2-{[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]methyl}-4-phenyl-4H-thiopyran-3-carboxylate](/img/structure/B343461.png)
![ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-{[(3-cyano-6-ethyl-5-methyl-2-pyridinyl)sulfanyl]methyl}-4H-thiopyran-3-carboxylate](/img/structure/B343463.png)
![ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-{[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)oxy]methyl}-4H-thiopyran-3-carboxylate](/img/structure/B343464.png)
